Clometocillin

Description

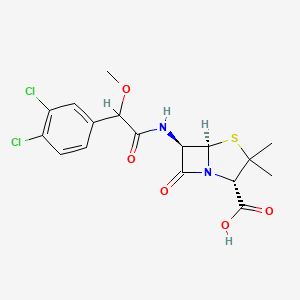

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25)/t10-,11?,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXQBIZCQJLVOS-GSNLGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172859 | |

| Record name | Clometocillin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-49-4 | |

| Record name | Clometocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clometocillin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clometocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clometocillin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clometocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI8LL014GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Determinants of Clometocillin Activity

Chemical Classification within Beta-Lactam Antibiotics.

Clometocillin is classified as a beta-lactam antibiotic, specifically within the penicillin subgroup. ontosight.aimedicaldialogues.inguidetopharmacology.org Beta-lactam antibiotics are characterized by the presence of a four-membered beta-lactam ring in their molecular structure. scienceinfo.com This core structure is crucial for their antibacterial activity. scienceinfo.com this compound is further categorized under beta-lactamase sensitive penicillins within the Anatomical Therapeutic Chemical (ATC) classification system (J01CE07). nih.govdrugbank.comfda.gov

Structural Features and their Functional Implications.

The fundamental structure of this compound, like other penicillins, consists of a thiazolidine (B150603) ring fused to a beta-lactam ring, forming the 6-aminopenicillanic acid (6-APA) nucleus. scienceinfo.com The antibacterial activity is primarily attributed to the beta-lactam ring. scienceinfo.com this compound's specific side chain, a (3,4-dichlorophenyl)(methoxy)acetyl group attached to the 6-APA nucleus, differentiates it from other penicillins like benzylpenicillin. nih.govmedicaldialogues.in This side chain influences its chemical and biological properties.

The presence of the beta-lactam ring is directly linked to the mechanism of action, as it is the part of the molecule that binds to and inactivates bacterial penicillin-binding proteins. ontosight.aipatsnap.comscienceinfo.com The strain within the four-membered beta-lactam ring makes the amide bond reactive, allowing it to acylate the active site of PBPs. nih.gov

The molecular formula of this compound is C₁₇H₁₈Cl₂N₂O₅S, with a molecular weight of approximately 433.3 g/mol . nih.govdrugbank.comfda.govuni.lu It is a mixture of epimers at the methoxy-bearing carbon, adding to its structural complexity. nih.govmedicaldialogues.in

Research findings often focus on the interaction of beta-lactam antibiotics with bacterial targets. The efficacy of beta-lactams is strongly related to their ability to acylate the PBP active site, which is influenced by the geometry at the beta-lactam nitrogen and the degree of ring strain. nih.gov While specific detailed research findings solely on this compound's structure-activity relationship are limited in the provided results, studies on structurally related penicillins like cloxacillin (B1194729) provide insights into how side chain modifications impact properties such as beta-lactamase resistance and interaction with bacterial proteins. patsnap.comwikipedia.orgnih.govtandfonline.comgsarpublishers.comnih.govcjpas.org.ngprobes-drugs.orgnih.gov For example, studies on cloxacillin highlight the role of its bulky side chain in preventing beta-lactamase binding. patsnap.comwikipedia.org

Mechanism of Antimicrobial Action of Clometocillin

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism by which Clometocillin inhibits bacterial growth is by disrupting the synthesis of the peptidoglycan layer of the cell wall ontosight.aipatsnap.com. This disruption occurs during the final stages of peptidoglycan assembly patsnap.comdrugbank.compatsnap.com.

Interaction with Penicillin-Binding Proteins (PBPs)

This compound acts by binding to specific enzymes located inside the bacterial cell wall known as penicillin-binding proteins (PBPs) ontosight.aipatsnap.comdrugbank.compatsnap.com. PBPs are a group of bacterial enzymes, specifically DD-transpeptidases, that are essential for bacterial cell wall synthesis uomustansiriyah.edu.iqwikipedia.org. They catalyze the transpeptidation reaction, which is the final step in the cross-linking of peptidoglycan strands, providing rigidity to the cell wall uomustansiriyah.edu.iqwikipedia.orgnih.gov.

Beta-lactam antibiotics, including this compound, are structural analogs of the natural D-Ala-D-Ala substrate that PBPs utilize uomustansiriyah.edu.iq. This compound forms a stable covalent bond with the catalytic serine residue at the active site of PBPs uomustansiriyah.edu.iqwikipedia.orgnih.gov. This acylation of the PBP by this compound results in the formation of a stable acyl-enzyme complex, effectively inhibiting the transpeptidase activity of the PBP wikipedia.orgnih.gov. Each bacterial species possesses a unique set of PBPs, and different beta-lactam antibiotics may exhibit varying affinities for these different PBPs uomustansiriyah.edu.iq.

Research findings on related isoxazolyl penicillins like cloxacillin (B1194729) provide insight into the interaction with PBPs. For instance, crystal structures of Escherichia coli PBP 5 in covalent complex with cloxacillin have been determined, showing the formation of an acyl-enzyme complex rcsb.org. These studies suggest that the presence of the leaving group after the opening of the beta-lactam ring may block deacylation rcsb.org.

Disruption of Peptidoglycan Cross-Linking

By binding to and inhibiting PBPs, this compound prevents the transpeptidation reaction that cross-links the peptidoglycan chains patsnap.compatsnap.comnih.gov. This inhibition disrupts the assembly of the peptidoglycan layer, leading to a weakened bacterial cell wall patsnap.compatsnap.com. The inability to properly form and maintain the peptidoglycan structure compromises the structural integrity of the bacterial cell patsnap.com.

The disruption of peptidoglycan cross-linking by this compound ultimately results in bacterial cell lysis patsnap.commims.comnih.gov. This occurs because the weakened cell wall can no longer withstand the internal osmotic pressure, leading to the bursting of the bacterial cell patsnap.com.

Proposed Interference with Bacterial Autolytic Processes

While the primary mechanism involves the inhibition of peptidoglycan synthesis, it is also proposed that this compound may interfere with bacterial cell wall autolytic enzymes, such as autolysins drugbank.commims.comnih.gov. Autolysins are bacterial enzymes that participate in the normal remodeling and degradation of the peptidoglycan layer, a process necessary for cell growth and division uomustansiriyah.edu.iq.

Cell lysis mediated by beta-lactam antibiotics like this compound is thought to involve the ongoing activity of these autolytic enzymes while cell wall assembly is arrested mims.comnih.gov. It is possible that this compound interferes with an autolysin inhibitor, thereby promoting the uncontrolled activity of these lytic enzymes and contributing to cell death drugbank.commims.comnih.gov. Some research suggests that the bactericidal effect of beta-lactam antibiotics might involve the activation of these autolytic enzymes msdmanuals.com.

Data Table: Penicillin-Binding Proteins and Beta-Lactam Interaction (Illustrative based on general knowledge of beta-lactams and PBPs)

| PBP Type | Function in Peptidoglycan Synthesis | Interaction with Beta-Lactams |

| High Molecular Weight PBPs (e.g., PBP1a, PBP1b, PBP2, PBP3) | Transpeptidation, Transglycosylation (some) | Primary targets, essential for elongation and septum formation |

| Low Molecular Weight PBPs (e.g., PBP4, PBP5, PBP6) | Carboxypeptidation, Endopeptidation | Involved in peptidoglycan remodeling and maturation |

Detailed research findings on this compound specifically are limited in the provided search results, which often refer to it in the context of other isoxazolyl penicillins like cloxacillin. Studies on cloxacillin's interaction with PBPs, such as the crystallographic studies of E. coli PBP 5, provide a model for understanding how this compound, with its similar structural class, would interact with these target proteins rcsb.org. These studies highlight the covalent binding and the resulting stable acyl-enzyme complex as the basis for PBP inhibition wikipedia.orgnih.govrcsb.org.

Antimicrobial Efficacy and Spectrum of Clometocillin

In Vitro Antimicrobial Activity Studies

In vitro studies are fundamental in characterizing the intrinsic activity of an antimicrobial compound against different bacterial species under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation mdpi.commdpi.comscirp.org. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of a specific bacterial strain mdpi.comscirp.org. These parameters are crucial in understanding the potency of an antibiotic. MIC and MBC values are typically determined using methods such as broth microdilution mdpi.commdpi.comscirp.orgoup.com. While the general methods for determining MIC and MBC are well-established mdpi.commdpi.comscirp.org, specific detailed data on MIC and MBC values for Clometocillin against a broad range of bacterial pathogens were not extensively available in the consulted literature.

Susceptibility Profiles Against Specific Bacterial Pathogens

Susceptibility profiling involves testing the effectiveness of an antibiotic against a panel of bacterial isolates to determine the proportion of isolates that are susceptible, intermediate, or resistant to the drug. Resistance to oxacillin (B1211168) generally implies that Staphylococcus aureus organisms would be resistant to beta-lactamase-resistant penicillins, including cloxacillin (B1194729) and flucloxacillin (B1213737) cabidigitallibrary.org. This compound, being a penicillin, would likely have a spectrum of activity typical of this class, potentially including activity against Gram-positive bacteria sensitive to beta-lactamase-sensitive penicillins nih.gov. However, comprehensive susceptibility profiles specifically detailing this compound's activity against a wide array of specific bacterial pathogens were not prominently featured in the search results.

In Vivo Efficacy Models and Experimental Systems

In vivo studies are essential for evaluating the efficacy of an antibiotic within a living organism, which can provide insights into its effectiveness in a complex biological environment. These models often utilize animal subjects infected with specific pathogens to mimic human infections. While studies evaluating the in vivo efficacy of related penicillins, such as cloxacillin, in models like Staphylococcus aureus endocarditis in rats scilit.com or sepsis and septic arthritis in mice nih.govresearchgate.net, have been conducted, detailed information specifically on in vivo efficacy models and experimental systems utilizing this compound was not readily found in the consulted sources.

Comparative Studies of Antimicrobial Effectiveness against Relevant Pathogens

Comparative studies assess the effectiveness of one antibiotic relative to others against specific pathogens or in treating particular infections. Research has compared the effectiveness of various antibiotics, including cloxacillin (a related compound), against pathogens like methicillin-susceptible Staphylococcus aureus (MSSA) in experimental models nih.govub.edu. Some studies have compared cloxacillin to antibiotics such as cefazolin (B47455) and vancomycin (B549263) in treating MSSA bacteraemia, with findings suggesting comparable effectiveness in terms of mortality, though some differences in relapse rates were noted depending on the site of infection nih.govoup.com. Comparisons have also been made in animal models of infection scilit.comnih.govub.edu. While these studies provide valuable comparative data for related penicillins, specific detailed comparative studies focusing solely on this compound against a range of relevant pathogens were not a primary output of the search results.

Mechanisms of Bacterial Resistance to Clometocillin

Beta-Lactamase Mediated Inactivation

One of the most prevalent mechanisms of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the beta-lactam ring, a crucial structural component of Clometocillin, thereby inactivating the antibiotic. researchgate.netwikipedia.orgnih.gov

Enzymatic Hydrolysis of the Beta-Lactam Ring

Beta-lactamases catalyze the hydrolytic opening of the beta-lactam ring. This enzymatic activity renders the beta-lactam molecule ineffective in inhibiting bacterial cell wall synthesis. researchgate.netwikipedia.org The mechanism involves the formation of an acyl-enzyme intermediate, followed by hydrolysis, which releases the inactive antibiotic product. researchgate.net

Specific Beta-Lactamase Types Affecting this compound

Beta-lactamases are classified into different classes (A, B, C, and D) based on their molecular structure and substrate specificity. ebi.ac.ukmdpi.com While the search results primarily discuss the interaction of beta-lactamases with cloxacillin (B1194729) (a related penicillinase-resistant penicillin), which is noted to be resistant to certain beta-lactamases drugs.comsigmaaldrich.com, the general principles of beta-lactamase activity apply to this compound as well, given its penicillin structure. Class A beta-lactamases, such as TEM and SHV types, are common and can hydrolyze penicillins. wikipedia.orgebi.ac.uk Some Class D beta-lactamases, known as OXA-type enzymes, also exhibit hydrolytic activity against oxacillin (B1211168) and cloxacillin, suggesting potential activity against other penicillinase-resistant penicillins like this compound. nih.govwikipedia.orgmdpi.com

Alterations in Penicillin-Binding Proteins (PBPs)

This compound exerts its effect by binding to and inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final stages of bacterial cell wall synthesis. ontosight.aipatsnap.comnih.govemerginginvestigators.org Resistance can develop through alterations in these target proteins. ontosight.ainih.gov

Reduced Affinity of PBPs for this compound

Mutations in the genes encoding PBPs can lead to the production of altered PBPs that have a reduced affinity for beta-lactam antibiotics, including this compound. nih.govasm.orgnih.gov This reduced binding affinity means that higher concentrations of the antibiotic are required to inhibit the essential transpeptidation and transglycosylation reactions involved in peptidoglycan synthesis. patsnap.comemerginginvestigators.org Studies on other penicillins like cloxacillin have shown that changes in PBP affinity, particularly in proteins like PBP 2 in Bacillus subtilis and PBP 1 in Clostridium perfringens, can contribute to resistance. asm.org

Emergence of Modified PBP Variants

The emergence of modified PBP variants is a significant mechanism of resistance, particularly in organisms like Staphylococcus aureus (e.g., in methicillin-resistant S. aureus - MRSA) and Streptococcus pneumoniae. nih.govasm.orgnih.govdantaslab.org These modified PBPs, such as the low-affinity PBP2a in MRSA, can take over the function of the normal PBPs in the presence of beta-lactam antibiotics, allowing cell wall synthesis to continue. asm.org While specific data on this compound and modified PBP variants is limited in the search results, the principle of modified PBPs conferring resistance to beta-lactams is well-established and applicable to this class of antibiotics. ontosight.ainih.govasm.orgnih.gov

Efflux Pump Systems and Reduced Outer Membrane Permeability

Bacteria can also resist antibiotics by reducing their intracellular concentration. This can be achieved through the action of efflux pumps, which actively transport the antibiotic out of the cell, or by reducing the permeability of the cell membrane, particularly the outer membrane in Gram-negative bacteria. ontosight.aiexplorationpub.comnih.gov

Efflux pumps are protein complexes embedded in the bacterial membrane that expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm to the external environment. plos.orgnih.govasm.orgnih.gov Some efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) superfamily, are known to transport beta-lactam antibiotics. plos.orgnih.govasm.orgnih.gov Cloxacillin, a related penicillin, has been identified as a substrate for certain efflux pumps in bacteria like Burkholderia thailandensis and Escherichia coli. plos.orgnih.govasm.orgnih.gov This suggests that this compound may also be subject to efflux by similar systems, contributing to reduced intracellular concentrations and thus resistance.

Reduced outer membrane permeability in Gram-negative bacteria acts as a barrier to the entry of many antibiotics, including beta-lactams. nih.govmdpi.comresearchgate.netresearchgate.net Changes in the number or type of porin channels, which are aqueous channels in the outer membrane allowing the passage of hydrophilic molecules, can limit the influx of antibiotics. nih.govmdpi.comresearchgate.net While the search results mention cloxacillin in the context of outer membrane permeability studies nih.govresearchgate.netnih.gov, the general principle that reduced outer membrane permeability contributes to resistance to beta-lactams in Gram-negative bacteria is relevant to this compound. mdpi.comresearchgate.netresearchgate.net

| Resistance Mechanism | Description | Impact on this compound |

| Beta-Lactamase Mediated Inactivation | Enzymatic hydrolysis of the beta-lactam ring by bacterial enzymes. | Leads to the inactivation of this compound. researchgate.netwikipedia.orgnih.gov |

| Alterations in Penicillin-Binding Proteins | Modifications in the structure or expression of PBPs, the targets of this compound. | Reduces the binding affinity of this compound to PBPs, requiring higher concentrations. nih.govasm.orgnih.gov |

| Efflux Pump Systems | Active transport of this compound out of the bacterial cell by efflux pumps. | Decreases the intracellular concentration of this compound. plos.orgnih.govasm.orgnih.gov |

| Reduced Outer Membrane Permeability | Decreased influx of this compound into Gram-negative bacteria due to changes in the outer membrane. | Limits the amount of this compound reaching its target site. nih.govmdpi.comresearchgate.netresearchgate.net |

Genetic Determinants of Resistance (Chromosomal and Plasmid-Mediated)

Bacterial resistance to this compound, as with other beta-lactam antibiotics, is significantly influenced by genetic factors. These determinants can reside on the bacterial chromosome or be acquired and disseminated via plasmids. researchgate.netmdpi.comencyclopedia.pubetsu.edu

One of the primary genetic mechanisms of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. encyclopedia.pubmdpi.comnih.gov These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. mdpi.com Genes encoding beta-lactamases, often abbreviated as bla genes, can be located on either the chromosome or plasmids. encyclopedia.pub Plasmid-encoded beta-lactamases are particularly concerning due to their potential for rapid horizontal transfer between different bacterial species, contributing to the spread of resistance. mdpi.comencyclopedia.pubreactgroup.orgmlo-online.com

Chromosomal mutations can also lead to resistance. These mutations may affect the antibiotic's target site, such as penicillin-binding proteins (PBPs), reducing the antibiotic's affinity. encyclopedia.pubmdpi.comcabidigitallibrary.org Alterations in porin channels in the outer membrane of Gram-negative bacteria, controlled by chromosomal genes, can limit antibiotic uptake. encyclopedia.pubfrontiersin.org Additionally, chromosomal genes can encode efflux pumps that actively transport the antibiotic out of the bacterial cell. encyclopedia.pubasm.org Overexpression of intrinsic chromosomal AmpC beta-lactamase, often due to mutations, is a known mechanism of resistance in some Gram-negative bacteria like Pseudomonas aeruginosa. asm.orgelsevier.es

Mobile genetic elements, including plasmids and transposons, play a crucial role in the acquisition and dissemination of antibiotic resistance genes. researchgate.netmdpi.comencyclopedia.pub Plasmids are small, circular DNA molecules that can carry resistance genes and be transferred between bacteria through conjugation. mdpi.comreactgroup.org Transposons are DNA sequences that can "jump" between chromosomal and plasmid DNA, further facilitating the spread of resistance genes. mdpi.comfrontiersin.org The co-location of multiple resistance genes on a single plasmid can lead to multidrug resistance, where selection pressure from one antibiotic can maintain resistance to others. reactgroup.org

Studies have investigated the presence of resistance plasmids in various bacterial isolates. For example, research on Staphylococcus aureus and coagulase-negative staphylococci has shown that resistance markers, including those potentially affecting susceptibility to penicillins like cloxacillin (a related penicillin), can be plasmid-borne. ajol.infoacademicjournals.orgjournalagent.com Plasmid curing experiments, which remove plasmids from bacteria, can provide preliminary evidence that resistance is extrachromosomal. ajol.info In some studies, the loss of resistance after plasmid curing suggests that the genes conferring resistance were located on plasmids. ajol.infoumyu.edu.ng However, resistance to certain antibiotics, such as ciprofloxacin (B1669076) and ceftriaxone (B1232239) in some coagulase-negative staphylococci, may be chromosomally borne as it was not lost after plasmid curing. ajol.info

Research on Escherichia coli isolates has also identified high rates of resistance to various antibiotics, including cloxacillin, with resistant plasmid DNA detected in multidrug-resistant strains. nih.gov These plasmids were found to carry resistance genes for multiple antibiotics, highlighting the role of plasmids in conferring multidrug resistance. nih.gov

The genetic basis of resistance can involve complex interactions between chromosomal and plasmid-mediated elements. For instance, in E. coli, blaCTX-M15 genes, which confer resistance to certain beta-lactams, have been found to rearrange and integrate into the chromosome in some strains, while remaining on plasmids in others. nih.gov Integrons, genetic elements capable of capturing and expressing genes, are often found on plasmids and can contain multiple antibiotic resistance genes, further linking resistance to mobile genetic elements. frontiersin.orgnih.gov

The table below summarizes some genetic determinants and their location (chromosomal or plasmid-mediated) associated with resistance to beta-lactam antibiotics, which are relevant to understanding this compound resistance.

| Genetic Determinant | Mechanism of Resistance | Location |

| bla genes (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA, blaAmpC) | Enzymatic inactivation (hydrolysis of beta-lactam ring) encyclopedia.pubmdpi.comnih.govmlo-online.comasm.orgmdpi.com | Chromosomal or Plasmid encyclopedia.pubnih.govmlo-online.com |

| mecA gene | Production of altered PBP (PBP2a) with low affinity for beta-lactams mdpi.comnih.govcabidigitallibrary.org | Chromosomal (part of an SCCmec element) mdpi.comcabidigitallibrary.org |

| Porin mutations | Reduced influx of antibiotic into the cell encyclopedia.pubfrontiersin.org | Chromosomal |

| Efflux pump genes | Active transport of antibiotic out of the cell encyclopedia.pubasm.org | Chromosomal or Plasmid encyclopedia.pub |

| Mutations in PBP genes | Altered target site with reduced antibiotic binding encyclopedia.pubmdpi.comcabidigitallibrary.org | Chromosomal |

| Integrons | Capture and expression of resistance gene cassettes frontiersin.org | Often Plasmid-mediated, can be chromosomal frontiersin.org |

| Transposons | Facilitate movement of resistance genes mdpi.comfrontiersin.org | Chromosomal or Plasmid frontiersin.org |

Pharmacokinetic Investigations of Clometocillin

Absorption Kinetics and Bioavailability Research

Research specifically detailing the absorption kinetics and bioavailability of Clometocillin appears limited in the readily available scientific literature. While penicillins are generally absorbed to varying degrees depending on the specific compound and route of administration, specific studies quantifying the rate and extent of this compound absorption and its absolute bioavailability were not found in the conducted searches.

Distribution Dynamics in Biological Systems

Detailed research on the distribution dynamics of this compound in biological systems is not extensively available in the searched literature.

Protein Binding Characteristics

Specific data on the protein binding characteristics of this compound was not found in the conducted searches. Protein binding is a significant factor influencing the free concentration and distribution of a drug, but quantitative data for this compound's plasma protein binding was not identified.

Tissue and Fluid Penetration Studies

Studies specifically investigating the penetration of this compound into various tissues and biological fluids were not found in the readily available scientific literature. Tissue penetration is influenced by factors such as lipid solubility, protein binding, and regional blood flow, but specific data for this compound's distribution into different body compartments was not identified.

Metabolic Transformations and Metabolite Identification

Specific information detailing the metabolic transformations and identification of metabolites for this compound was not found in the conducted searches. Penicillins can undergo some degree of metabolism, often involving the beta-lactam ring, but the specific metabolic pathways and resulting metabolites for this compound were not identified in the reviewed literature.

Excretion Pathways and Clearance Mechanisms

Detailed studies specifically outlining the excretion pathways and clearance mechanisms of this compound are limited in the readily available scientific literature. Some information suggests that the excretion rate of this compound may be decreased when co-administered with certain substances like Probenecid or Acemetacin drugbank.com. This indicates potential involvement of renal tubular transport mechanisms, as Probenecid is known to inhibit the tubular secretion of organic acids like penicillins. However, comprehensive data on the primary routes and rates of excretion for this compound were not found.

Data Tables

Due to the limited availability of specific quantitative pharmacokinetic data for this compound in the reviewed literature, it is not possible to generate detailed data tables for its absorption, bioavailability, distribution, metabolism, or excretion parameters.

Detailed Research Findings

Based on the conducted searches, detailed research findings specifically focused on the pharmacokinetics of this compound as per the outlined sections were not extensively found. The available information is primarily limited to its classification as a penicillin antibiotic and potential drug interactions affecting its excretion rate drugbank.com.

Pharmacodynamic Analyses of Clometocillin

Time-Dependent Bactericidal Activity Profiles.

Post-Antibiotic Effect (PAE) Characterization.

Information specifically characterizing the post-antibiotic effect (PAE) of Clometocillin is not extensively documented in the reviewed sources. The PAE is the suppression of bacterial growth that persists after antibiotic concentrations have fallen below the MIC. While some penicillins exhibit a PAE, particularly against Gram-positive bacteria, specific experimental data quantifying the duration and magnitude of the PAE for this compound against relevant pathogens were not identified.

Drug Drug Interactions Involving Clometocillin: Mechanistic Research

Interactions Affecting Clometocillin Pharmacokinetics

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of this compound or the co-administered drug. These changes can lead to altered drug concentrations at the site of action, potentially impacting therapeutic outcomes or increasing the risk of toxicity.

Alterations in Absorption and Distribution

The absorption of certain penicillins, including cloxacillin (B1194729), can be reduced by the presence of food in the gastrointestinal tract. drugs.com This suggests that this compound absorption might similarly be affected, potentially leading to lower serum levels if taken with meals. drugs.com Studies on other penicillins indicate that substances like neomycin may decrease absorption. unboundmedicine.com While direct studies on this compound are needed, this highlights a potential area for interaction.

Distribution of this compound, like other penicillins, involves binding to plasma proteins, primarily albumin. efda.gov.etmims.com Although not extensively studied for this compound specifically, alterations in protein binding by co-administered drugs could theoretically affect the free, active concentration of this compound available to reach target tissues. Cloxacillin is approximately 94% protein-bound in plasma. efda.gov.etmims.comdrugbank.com

Modulation of Metabolic Enzyme Activity

Information specifically on the metabolic pathways of this compound and its modulation by other drugs is scarce in the available literature. However, related penicillins like cloxacillin undergo limited metabolism, primarily via breakage of the beta-lactam ring to form inactive metabolites. mims.comdrugbank.com Hepatic metabolism accounts for a small percentage of cloxacillin elimination (9–22%). unboundmedicine.com Interactions affecting hepatic enzyme activity, particularly those involved in the metabolism of beta-lactam antibiotics, could potentially influence this compound levels, although this is likely a less significant factor compared to renal excretion for this class of drugs.

Impact on Renal or Hepatic Excretion Pathways

Renal excretion is a primary route of elimination for many penicillins, including cloxacillin, which is excreted in the urine by glomerular filtration and renal tubular secretion. efda.gov.etmims.com Interactions affecting these renal pathways can significantly impact this compound serum levels.

Probenecid, a medication used to treat gout, is known to decrease the renal tubular secretion of penicillins, leading to increased and prolonged serum concentrations. unboundmedicine.commims.comdrugbank.comdrugbank.compatsnap.commims.com This interaction is well-documented for cloxacillin and is sometimes utilized to enhance the therapeutic effects of co-administered penicillins. unboundmedicine.compatsnap.com

Studies have also investigated the interaction of cloxacillin with renal organic anion transporters (OATs), specifically OAT1 and OAT3, which are involved in tubular secretion. nih.gov Research suggests that OAT3 likely plays a pivotal role in cloxacillin renal secretion. nih.gov Co-administered drugs that inhibit OAT3 activity could therefore potentially reduce this compound elimination and increase its plasma concentrations. nih.gov

Chloroquine has been shown to reduce the urinary excretion of cloxacillin when administered concurrently with an ampicillin-cloxacillin combination. bioline.org.br This interaction resulted in a significant decrease in the total amount and percentage of the cloxacillin dose excreted in urine. bioline.org.br The exact mechanism of this interaction and its full therapeutic implication require further investigation. bioline.org.br

Bromhexine may increase the excretion rate of cloxacillin, potentially resulting in lower serum levels. drugbank.com

Interactions Affecting this compound Pharmacodynamics

Pharmacodynamic interactions occur when the effects of this compound are altered by another drug at the site of action or through effects on physiological systems.

This compound, like other penicillins, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). efda.gov.etantibioticdb.comrwandafda.gov.rw Interactions affecting bacterial growth or the target PBPs could potentially influence this compound's efficacy.

Certain drugs can increase the risk or severity of methemoglobinemia when combined with this compound. These include ambroxol, articaine, prilocaine, pramocaine, procaine, meloxicam, mepivacaine, diphenhydramine, dyclonine, etidocaine, benzocaine, benzyl (B1604629) alcohol, bupivacaine, butacaine, butamben, capsaicin, chloroprocaine, and cinchocaine. drugbank.comdrugbank.com

This compound may increase the anticoagulant activities of drugs like acenocoumarol, dicoumarol, fluindione, and warfarin. mims.comdrugbank.comdrugbank.compatsnap.commedicaldialogues.in This necessitates close monitoring of coagulation parameters when these drugs are co-administered. mims.compatsnap.commedicaldialogues.in

The therapeutic efficacy of neuromuscular blocking agents such as atracurium (B1203153), atracurium besylate, cisatracurium, doxacurium, gallamine (B1195388) triethiodide, metocurine (B613844), metocurine iodide, pancuronium, pipecuronium, rocuronium, tubocurarine, and vecuronium (B1682833) can be increased when used in combination with this compound or cloxacillin. drugbank.comdrugbank.com

This compound can decrease the therapeutic efficacy of certain vaccines, including the BCG vaccine and typhoid vaccine. efda.gov.etmims.comdrugbank.comdrugbank.comwebmd.com

The effectiveness of oral contraceptive agents may be decreased by this compound, potentially leading to menstrual irregularities, intermenstrual bleeding, and unplanned pregnancies. unboundmedicine.commims.comdrugbank.comdrugbank.compatsnap.commims.comrwandafda.gov.rwmedicaldialogues.in This is thought to be due to interference with the enterohepatic circulation of estrogen. mims.comdrugs.com

This compound may increase the toxicity of methotrexate (B535133) by decreasing its elimination. unboundmedicine.commims.comdrugbank.commedicaldialogues.inwebmd.com Close monitoring for methotrexate side effects is recommended. medicaldialogues.in

The serum concentrations of certain fluoroquinolone antibiotics, such as trovafloxacin, enoxacin, flumequine, gatifloxacin, gemifloxacin, cinoxacin, ciprofloxacin (B1669076), delafloxacin, moxifloxacin, nalidixic acid, norfloxacin, ofloxacin, pefloxacin, rosoxacin, and sarafloxacin, can be increased when combined with this compound or cloxacillin. drugbank.comdrugbank.com

Conversely, the serum concentrations of aminoglycoside antibiotics like amikacin, dihydrostreptomycin, framycetin, gentamicin, neomycin, netilmicin, paromomycin, streptomycin, and tobramycin (B1681333) can be decreased when combined with this compound or cloxacillin. drugbank.comdrugbank.commedicaldialogues.inmedbroadcast.com

This compound may decrease the serum concentration of mycophenolate mofetil and mycophenolic acid. mims.comdrugbank.comdrugbank.com

Investigation of Synergistic and Antagonistic Combinations

Research has explored the combined effects of this compound, or closely related penicillins like cloxacillin, with other antimicrobial agents to identify synergistic or antagonistic interactions.

Co-administration of cloxacillin with bacteriostatic antibiotics such as tetracyclines, macrolides (like erythromycin), or chloramphenicol (B1208) can potentially reduce the bactericidal effects of cloxacillin. mims.compatsnap.commims.comrwandafda.gov.rwmedicaldialogues.in These bacteriostatic drugs can inhibit bacterial growth, interfering with the action of cloxacillin, which primarily targets actively dividing bacteria. patsnap.com While some in vitro data suggest synergism between macrolides and penicillins, other data indicate antagonism, making the therapeutic efficacy of such combinations unpredictable. drugs.comdrugs.com Avoiding concurrent therapy with chloramphenicol, erythromycin, sulfonamides, or tetracyclines is often recommended, particularly in situations requiring a rapid bactericidal effect. efda.gov.etmims.commims.comrwandafda.gov.rw

Studies have investigated the synergistic potential of cloxacillin with other beta-lactam antibiotics, particularly against resistant strains. Cloxacillin has shown synergy with ceftobiprole (B606590) against methicillin-resistant Staphylococcus aureus (MRSA), although the synergy was less significant compared to methicillin-sensitive strains. nih.gov This suggests that the interaction involves more than just activity against PBP2a. nih.gov Cloxacillin was identified as one of the most synergistic beta-lactamase-resistant beta-lactams in combination with ceftobiprole. nih.gov

Antagonism between different penicillins or between penicillins and cephalosporins has also been observed in vitro. researchgate.net Cloxacillin has been shown to antagonize the activity of carbenicillin (B1668345) or ampicillin (B1664943) against certain Gram-negative bacteria in vitro. researchgate.net This antagonism was concentration-dependent, with lower concentrations of the antagonist showing a greater effect. researchgate.net The mechanism is not fully understood but may involve interactions with multiple receptor sites. researchgate.net

Research into the interaction of cloxacillin with the low-molecular-weight heparinoid Org 10172 in healthy volunteers showed that cloxacillin caused a significant increase in the elimination half-life of anti-Xa activity. nih.gov Unexpectedly, cloxacillin also appeared to have mild procoagulant effects in this study. nih.gov

While specific data tables detailing the magnitude of interactions for this compound are limited, the interactions observed with cloxacillin provide valuable insights into potential effects.

Here is a summary of some reported interactions, primarily based on studies with cloxacillin due to the lack of specific this compound data in the search results:

| Co-administered Drug/Class | Effect on this compound (or Cloxacillin) Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics | Pharmacodynamic Effect | Potential Outcome | Reference(s) |

| Food | Decreased absorption | N/A | N/A | Reduced this compound efficacy | drugs.com |

| Probenecid | Increased serum concentration, prolonged half-life | N/A | N/A | Enhanced this compound effect; increased risk of toxicity | unboundmedicine.commims.comdrugbank.comdrugbank.compatsnap.commims.com |

| Chloroquine | Reduced urinary excretion | N/A | N/A | Potential reduction in cloxacillin bioavailability; therapeutic implication unclear | bioline.org.br |

| Bromhexine | Increased excretion rate (Cloxacillin) | N/A | N/A | Lower cloxacillin serum levels; potential reduced efficacy | drugbank.com |

| OAT3 Inhibitors | Potential decrease in renal excretion | N/A | N/A | Potential increase in this compound serum levels | nih.gov |

| Ambroxol, Articaine, etc. | N/A | N/A | Increased risk/severity of methemoglobinemia | Increased risk of methemoglobinemia | drugbank.comdrugbank.com |

| Acenocoumarol, Dicoumarol, etc. | N/A | N/A | Increased anticoagulant activity | Increased bleeding risk | mims.comdrugbank.comdrugbank.compatsnap.commedicaldialogues.in |

| Neuromuscular Blocking Agents | N/A | N/A | Increased therapeutic efficacy of neuromuscular blockers | Enhanced muscle relaxation; potential for prolonged paralysis | drugbank.comdrugbank.com |

| BCG Vaccine, Typhoid Vaccine | N/A | N/A | Decreased therapeutic efficacy of vaccines | Reduced vaccine effectiveness | efda.gov.etmims.comdrugbank.comdrugbank.comwebmd.com |

| Oral Contraceptives | N/A | N/A | Decreased effectiveness of oral contraceptives | Risk of unplanned pregnancy | unboundmedicine.commims.comdrugbank.comdrugbank.compatsnap.commims.comrwandafda.gov.rwmedicaldialogues.in |

| Methotrexate | N/A | Decreased elimination | Increased methotrexate toxicity | Increased risk of methotrexate side effects | unboundmedicine.commims.comdrugbank.commedicaldialogues.inwebmd.com |

| Fluoroquinolones (certain) | N/A | Increased serum concentration | N/A | Increased risk of fluoroquinolone side effects | drugbank.comdrugbank.com |

| Aminoglycosides | N/A | Decreased serum concentration | N/A | Reduced aminoglycoside efficacy | drugbank.comdrugbank.commedicaldialogues.inmedbroadcast.com |

| Mycophenolate mofetil/mycophenolic acid | N/A | Decreased serum concentration | N/A | Reduced immunosuppressive effect | mims.comdrugbank.comdrugbank.com |

| Tetracyclines, Macrolides, Chloramphenicol | N/A | N/A | Potential reduction in this compound bactericidal effect (antagonism) | Reduced this compound efficacy | mims.compatsnap.commims.comrwandafda.gov.rwmedicaldialogues.in |

| Ceftobiprole | N/A | N/A | Synergistic antibacterial activity (against MRSA for Cloxacillin) | Enhanced antibacterial effect | nih.gov |

| Carbenicillin, Ampicillin | N/A | N/A | Antagonistic antibacterial activity (in vitro for Cloxacillin against certain bacteria) | Reduced efficacy of co-administered penicillin | researchgate.net |

| Org 10172 | N/A | Increased elimination half-life of anti-Xa activity | Mild procoagulant effects (Cloxacillin) | Altered anticoagulant effect of Org 10172; potential increased clotting risk | nih.gov |

Note: Much of the detailed mechanistic research on interactions is derived from studies on cloxacillin due to the limited availability of specific data for this compound. However, given their structural similarity as penicillin antibiotics, these findings provide a strong basis for understanding potential interactions involving this compound.

Toxicological Profiles and Mechanisms of Adverse Reactions to Clometocillin

Hypersensitivity Reactions: Immunological Mechanisms.

Hypersensitivity reactions are among the most common adverse effects associated with penicillin antibiotics, including semisynthetic penicillins like Clometocillin dynamed.comrwandafda.gov.rw. These reactions can range in severity from mild skin rashes to severe, life-threatening anaphylaxis dynamed.comrwandafda.gov.rw.

The primary immunological mechanism underlying immediate hypersensitivity reactions to penicillins is IgE-mediated (Type I) dynamed.com. Penicillins, being small molecules, are not inherently immunogenic. However, they can act as haptens, binding covalently to endogenous proteins (such as albumin) to form complete antigens dynamed.com. This hapten-protein conjugate can then be processed by antigen-presenting cells, leading to the activation of T helper cells and subsequent B cell differentiation into plasma cells that produce penicillin-specific IgE antibodies dynamed.com. Upon re-exposure to the penicillin, the drug or its metabolic products can cross-link IgE antibodies bound to the surface of mast cells and basophils dynamed.com. This cross-linking triggers the degranulation of these cells and the release of preformed mediators like histamine, as well as the synthesis and release of newly formed mediators such as prostaglandins (B1171923) and leukotrienes dynamed.com. These mediators are responsible for the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and anaphylaxis dynamed.comrwandafda.gov.rw.

Delayed hypersensitivity reactions (Type II, III, and IV) can also occur with penicillins dynamed.com. Type II reactions involve antibody-mediated cell destruction, while Type III reactions are mediated by immune complexes dynamed.com. Type IV reactions are T-cell mediated and are responsible for maculopapular rashes and other delayed cutaneous manifestations dynamed.com. The beta-lactam ring, the thiazolidine (B150603)/dihydrothiazine rings, and the side chains of penicillins can all act as sensitizing epitopes nih.gov.

While specific data on this compound's involvement in these precise pathways is not detailed, the general mechanisms described for penicillins and isoxazolyl penicillins like Cloxacillin (B1194729) are highly likely to apply nih.govelsevier.esresearchgate.net. Studies using the basophil activation test have demonstrated IgE-mediated allergy to Cloxacillin researchgate.net.

Nephrotoxicity: Cellular and Molecular Mechanisms.

Penicillin-induced nephrotoxicity is a known, albeit less common, adverse effect empendium.com. The most frequently reported mechanism is acute interstitial nephritis (AIN) rwandafda.gov.rwracgp.org.au. AIN is an immune-mediated reaction characterized by inflammation and edema in the renal interstitium, often accompanied by an infiltrate of T lymphocytes and monocytes racgp.org.au.

The exact molecular mechanisms by which penicillins trigger AIN are not fully elucidated, but they are thought to involve either the penicillin molecule or one of its metabolites binding to renal tubular cells, rendering them immunogenic racgp.org.au. This can lead to both cell-mediated (Type IV) and antibody-mediated (Type II or III) immune responses directed against the renal tubules racgp.org.au. The resulting inflammation and damage to the tubules and interstitium impair renal function, leading to elevated serum creatinine (B1669602) and potentially acute kidney injury (AKI) racgp.org.auresearchgate.net.

Another proposed mechanism for penicillin-induced nephrotoxicity, particularly with high doses, is direct toxicity to the renal tubules due to the accumulation of the drug researchgate.net. Penicillins are primarily excreted by the kidneys, and high concentrations in the renal tubules could potentially cause cellular damage rwandafda.gov.rwresearchgate.net.

Studies on Cloxacillin have shown an association between high doses and AKI, particularly in elderly patients or those receiving concomitant nephrotoxic drugs researchgate.net. While Cloxacillin is suspected to cause rare AKI by acute immuno-allergic interstitial nephritis, this toxicity is not always dose-dependent researchgate.net. However, another mechanism involving drug accumulation in the proximal tubule causing direct toxicity has also been proposed for Cloxacillin researchgate.net.

Specific data detailing the cellular and molecular mechanisms of this compound-induced nephrotoxicity were not found in the provided search results. However, given its structural similarity to Cloxacillin and its classification as a penicillin, both immune-mediated AIN and potential direct tubular toxicity at high concentrations are plausible mechanisms that would warrant investigation.

Hematologic Abnormalities: Underlying Pathophysiology.

Hematologic abnormalities, such as agranulocytosis, neutropenia, hemolytic anemia, and thrombocytopenia, have been associated with penicillin therapy, particularly with prolonged use of high doses rwandafda.gov.rwempendium.comnih.gov.

Several pathogenic mechanisms are considered for these rare adverse events. One proposed mechanism is a direct toxic effect of beta-lactam antibiotics on the bone marrow, inhibiting the production of blood cells nih.gov. Studies have postulated both in vivo and in vitro inhibition of granulopoiesis by beta-lactam antibiotics nih.gov.

Another significant mechanism is immune-related nih.gov. Penicillins can induce the formation of antibodies that react with blood cells (e.g., red blood cells, neutrophils, platelets) or their precursors in the bone marrow nih.gov. For instance, drug-dependent antibodies can bind to blood cells in the presence of the drug, leading to their premature destruction (e.g., immune hemolytic anemia, immune thrombocytopenia) nih.gov. Immune-mediated mechanisms are also implicated in some cases of neutropenia and agranulocytosis, where antibodies or sensitized T cells target neutrophil precursors or mature neutrophils nih.gov.

Cloxacillin-induced agranulocytosis, though rare, has been reported, and both direct toxic effects on bone marrow and immune-related mechanisms involving antibodies against the drug are considered as potential underlying pathophysiology nih.gov.

Specific research findings on the underlying pathophysiology of this compound-induced hematologic abnormalities were not available in the search results. However, based on the known mechanisms for other penicillins, particularly Cloxacillin, both direct bone marrow toxicity and immune-mediated destruction of blood cells are potential mechanisms.

Central Nervous System Effects: Mechanistic Insights.

Central nervous system (CNS) effects, including neurotoxicity, can occur with penicillin antibiotics, especially at high doses, in patients with renal impairment, or with inflamed meninges rwandafda.gov.rwempendium.comhres.ca. These effects can manifest as myoclonus, seizures, confusion, and depressed consciousness rwandafda.gov.rwempendium.comhres.ca.

The primary mechanism responsible for beta-lactam neurotoxicity is thought to involve interference with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) researchgate.netresearchgate.netnih.govacpjournals.org. Beta-lactam antibiotics, due to the structural resemblance of the beta-lactam ring to GABA, can bind to GABA receptors, particularly GABAA receptors, and inhibit their function researchgate.netresearchgate.netnih.govacpjournals.org. This inhibition reduces GABA-mediated inhibitory neurotransmission, leading to neuronal hyperexcitability and potentially seizures researchgate.netnih.govacpjournals.org.

The passage of penicillins across the blood-brain barrier is normally limited, but it is facilitated by inflamed meninges or compromised renal function, which can lead to higher concentrations of the antibiotic in the cerebrospinal fluid and brain tissue, increasing the risk of neurotoxicity rwandafda.gov.rwhres.ca.

Cloxacillin has been associated with seizures, and its neurotoxic effects are believed to involve GABAA receptor inhibition researchgate.netacpjournals.org. The neurotoxicity of penicillins, including Cloxacillin, appears to correlate with their partition coefficients and the integrity of the beta-lactam bond acpjournals.org.

Direct mechanistic insights specifically for this compound-induced CNS effects were not found. However, given its structure and classification as a penicillin, it is highly probable that its neurotoxic potential, if any, would involve similar mechanisms of GABA receptor inhibition as observed with other beta-lactam antibiotics.

Reproductive and Developmental Toxicology Studies.

Information specifically on reproductive and developmental toxicology studies for this compound is scarce in the provided search results. However, some studies on related penicillins, such as Cloxacillin and Ampicillin (B1664943), offer some insights into the potential for reproductive and developmental effects within this class of antibiotics hres.camsd.commsd.commerck.commerck.comeuropa.euscialert.netfda.gov.

Studies on Cloxacillin in rats and rabbits have investigated effects on fertility and fetal development hres.camsd.commsd.commsd.commerck.com. In multi-generation studies in rats, Cloxacillin at doses up to 500 mg/kg body weight did not show adverse effects on fertility or reproduction parameters msd.commsd.commsd.com. Developmental toxicity studies in rabbits, with oral doses up to 100 mg/kg body weight and intramuscular doses up to 250 mg/kg body weight, did not observe malformations or effects on fetal development hres.camsd.commsd.commsd.commerck.com. One study on sodium cloxacillin given intramuscularly to pregnant rabbits reported no evidence of teratogenicity, with normal sized litters and no fetal abnormalities hres.ca.

A study investigating the impact of Ampicillin and Cloxacillin on male reproduction in adult male albino rats found that both drugs caused a significant reduction in the weight of reproductive organs (testes, epididymides, seminal vesicles, and prostate glands), decreased sperm counts, motility, viability, and morphologically normal spermatozoa, and reduced serum testosterone (B1683101) levels scialert.net. These effects were reversible upon discontinuation of treatment scialert.net. In in vitro experiments with semen from West African Dwarf Bucks, both Ampicillin and Cloxacillin significantly reduced sperm motility in a dose and duration-dependent manner scialert.net. The study suggested that the reversible infertility in males could be mediated by a decrease in testosterone secretion scialert.net.

Given the lack of specific data for this compound, its reproductive and developmental toxicity profile would need to be assessed through targeted studies, considering the findings observed with other penicillins.

Advanced Research Methodologies in Clometocillin Studies

Advanced Chromatographic and Spectrometric Techniques for Quantification

Advanced chromatographic and spectrometric techniques are indispensable for the identification, separation, and quantification of Clometocillin in various matrices. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like UV-Visible spectroscopy, mass spectrometry (MS), or diode array detection (DAD), is a widely used technique in pharmaceutical analysis for its ability to separate and quantify active ingredients without interference from excipients. researchgate.netmdpi.com LC-MS/MS is considered a preferred method for routine analysis in complex matrices due to its high sensitivity and selectivity. mdpi.com

UV spectrophotometry is another method employed for the analysis of antibiotics. While simpler, it can be used for the estimation of compounds, sometimes in combination with chemometric methods for multicomponent analysis. ajrconline.org Studies on related penicillins like cloxacillin (B1194729) have utilized UV spectrophotometry for quantification in pharmaceutical formulations, demonstrating methods based on absorbance measurements at specific wavelengths. ajrconline.orgajrconline.orgresearchgate.netresearchgate.net For instance, methods involving the measurement of absorbance at wavelengths such as 209 nm and 249 nm have been developed for related compounds. ajrconline.org The linearity of such methods is typically assessed over a specific concentration range. mdpi.comajrconline.org

Technological developments in chromatography include Ultra-High-Performance Liquid Chromatography (UHPLC), which offers shorter analysis times and higher resolution, particularly for complex mixtures. chromatographyonline.com The coupling of LC with techniques like Nuclear Magnetic Resonance (NMR) and MS is valuable for identifying and determining the structure of unknown components or degradation products. researchgate.net

While specific detailed research findings on this compound using these techniques were not extensively found in the search results, the application of these methodologies to related penicillin antibiotics like cloxacillin highlights their relevance for this compound analysis. For example, HPLC with UV detection has been used to analyze cloxacillin residues in water samples, demonstrating good linearity and recovery percentages. mdpi.com

Molecular Biology Approaches for Resistance Gene Characterization

Molecular biology approaches are fundamental to understanding the mechanisms of bacterial resistance to antibiotics like this compound, which, as a penicillin, targets bacterial cell wall synthesis. Resistance to beta-lactam antibiotics primarily involves the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, or alterations in the penicillin-binding proteins (PBPs), the antibiotic's targets. acs.org

Characterizing resistance genes involves techniques such as Polymerase Chain Reaction (PCR) to detect the presence of known resistance genes (e.g., bla genes encoding beta-lactamases like TEM, SHV, and CTX-M) and sequencing to identify specific mutations or variants. nih.govathenaeumpub.com Horizontal gene transfer, often mediated by plasmids and transposons, plays a significant role in the dissemination of antibiotic resistance genes among bacterial populations. athenaeumpub.comnih.govcellmolbiol.org

Studies on resistance to other beta-lactams provide insights into the types of resistance mechanisms that could be relevant to this compound. For example, OXA-type beta-lactamases have been shown to have hydrolytic activity against oxacillin (B1211168) and cloxacillin. athenaeumpub.com The presence of insertion sequences (IS) adjacent to resistance genes can also facilitate their spread. nih.gov Molecular studies can identify the genetic elements responsible for resistance and track their prevalence in bacterial isolates.

Structural Biology Techniques for PBP-Clometocillin Complex Analysis

Structural biology techniques, particularly X-ray crystallography, are crucial for determining the three-dimensional structures of penicillin-binding proteins (PBPs) and their complexes with beta-lactam antibiotics. This provides detailed insights into the molecular interactions between the antibiotic and its target enzyme, which is essential for understanding the mechanism of action and the impact of structural modifications on binding affinity and efficacy.

Studies have determined the crystal structures of PBPs from various bacteria in complex with different beta-lactam antibiotics, such as cloxacillin and imipenem, bound to Escherichia coli PBP 5. acs.orgrcsb.org These structures reveal the covalent interaction between the antibiotic and the active site serine residue of the PBP, forming an acyl-enzyme complex. acs.orgrcsb.org Analyzing these complexes helps to understand how different antibiotics fit into the active site, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and conformational changes in the enzyme upon binding. acs.org

While specific crystal structures of this compound in complex with PBPs were not found in the search results, the methodologies applied to other penicillins like cloxacillin are directly applicable to this compound. Such studies provide a structural basis for understanding why certain antibiotics are more potent inhibitors of specific PBPs and can inform the design of new compounds with improved activity or a broader spectrum.

In Silico Modeling and Simulation for Drug Discovery and Development

In silico modeling and simulation, also known as computational drug discovery, utilize computational methods to simulate, predict, and design drug candidates. patsnap.compatheon.com These approaches are increasingly integrated into the drug discovery and development pipeline to expedite processes, reduce costs, and minimize the need for extensive experimental testing. frontiersin.orginsilicotrials.com

Key techniques in in silico modeling include virtual screening of large compound libraries to identify potential hits, molecular docking to predict the binding mode and affinity of a ligand to its target protein, pharmacophore modeling to define essential structural features for activity, and Quantitative Structure-Activity Relationship (QSAR) analysis to establish relationships between chemical structure and biological activity. patsnap.com Computational chemistry methods, such as quantum mechanics and molecular mechanics, are used to simulate molecular interactions. patsnap.com

For antibiotics like this compound, in silico methods can be used to:

Predict binding interactions with bacterial targets like PBPs.

Design novel derivatives with potentially improved efficacy or reduced susceptibility to resistance mechanisms.

Analyze the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of potential drug candidates. nih.gov

Simulate the behavior of the drug in biological systems.

While specific in silico studies focused solely on this compound were not detailed in the search results, the application of these methods to antibiotic research in general, and beta-lactams specifically, is well-established. patsnap.comfrontiersin.org In silico modeling can complement experimental structural and biological data to gain a more comprehensive understanding of this compound's interactions and guide the rational design of new antibacterial agents.

Microfluidics and High-Throughput Screening in Antimicrobial Research

Microfluidics and high-throughput screening (HTS) are advanced technologies that offer significant advantages for accelerating antimicrobial research, including studies on compounds like this compound. Microfluidic devices enable precise control over small volumes of fluids, allowing for miniaturized and automated assays. nih.gov HTS allows for the rapid screening of large libraries of compounds for desired biological activity. drugtargetreview.com

In antimicrobial research, microfluidics can be used for:

Evaluating antibiotic susceptibility with reduced sample and reagent consumption and potentially shorter assay times. nih.govnih.gov

Studying bacterial growth and inhibition under controlled microenvironments. nih.govresearchgate.net

Assessing the efficacy of antibiotics against bacterial biofilms. researchgate.net

Developing rapid diagnostic platforms for detecting antibiotic residues. researchgate.net

HTS platforms can screen thousands or millions of compounds to identify those with antibacterial activity. core.ac.uk Combining microfluidics with HTS can create powerful systems for discovering new antimicrobial agents or characterizing the activity of existing ones like this compound against a wide range of bacterial strains or under different conditions. nih.govnih.gov

Studies have demonstrated the application of microfluidic chip-based immunoassays for the detection of antibiotics like cloxacillin in food samples, highlighting the potential for sensitive and rapid analysis. researchgate.net Microfluidic systems have also been used to study antibiotic susceptibility in bacterial biofilms, revealing that higher antibiotic concentrations may be needed compared to planktonic bacteria. researchgate.net

While direct examples of this compound being studied specifically using microfluidics and HTS were not prominently found, the principles and applications of these technologies are highly relevant to advancing research on this and other antibiotics. They offer the potential for more efficient screening, detailed analysis of bacterial responses to the antibiotic, and the development of novel diagnostic or research tools.

Future Directions and Unanswered Questions in Clometocillin Research

Development of Novel Clometocillin Derivatives and Analogs.

The development of novel this compound derivatives and analogs is a crucial area of future research aimed at improving its efficacy, broadening its spectrum of activity, or overcoming existing resistance mechanisms. This involves modifying the chemical structure of this compound while retaining or enhancing its desirable antibacterial properties. Research into novel isoxazole (B147169) derivatives, for example, has shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with some compounds exhibiting activity surpassing that of cloxacillin (B1194729) against E. coli and S. aureus strains. jopir.in Structure-activity relationship analysis in these studies suggests that the presence of electron-withdrawing groups and para-substitution on phenyl rings can enhance antibacterial activity. jopir.in Another study explored imidazolidine-4-one derivatives for their potential to chemosensitize S. aureus, including MRSA strains, to existing antibiotics like oxacillin (B1211168) and cloxacillin. researchgate.net

The synthesis and evaluation of these novel compounds often involve comparing their minimum inhibitory concentrations (MICs) to standard drugs like cloxacillin. jopir.in Computational methods, such as molecular docking and in silico predictions of pharmacokinetic properties, are increasingly used in the design and evaluation of potential new derivatives. unirioja.esukaazpublications.com

Strategies for Overcoming Evolving Antimicrobial Resistance.

Antimicrobial resistance (AMR) poses a significant threat to the effectiveness of antibiotics like this compound. marketresearchintellect.comnih.gov Strategies for overcoming evolving AMR are a major focus of current and future research. Bacteria employ various mechanisms to resist antibiotics, including enzymatic degradation (e.g., by beta-lactamases), modification of drug targets, limiting drug uptake, and increasing drug efflux. nih.govmdpi.com

This compound, being a penicillinase-resistant beta-lactam antibiotic, is effective against bacteria that produce beta-lactamase enzymes that would otherwise inactivate penicillin. patsnap.com However, resistance can still emerge through other mechanisms or the evolution of beta-lactamases with altered substrate specificity. Research into overcoming resistance involves understanding these mechanisms and developing counter-strategies. This includes exploring combinations of antibiotics with other compounds that can inhibit resistance mechanisms, such as beta-lactamase inhibitors, or developing agents that can restore the sensitivity of resistant strains to existing drugs. nih.govfrontiersin.org For instance, some novel compounds have shown the ability to restore the sensitivity of clinical MRSA strains to cloxacillin and enhance the activity of other antibiotics like vancomycin (B549263). frontiersin.org

Role of this compound in Combination Therapies and Antimicrobial Stewardship.

The role of this compound in combination therapies and the principles of antimicrobial stewardship are critical aspects of future research and clinical practice. Combination therapy involves using this compound alongside other antibiotics or non-antibiotic agents to achieve synergistic effects, broaden the spectrum of activity, or prevent the emergence of resistance. researchgate.net Studies have investigated the combination of cloxacillin (a related penicillinase-resistant penicillin) with other antibiotics like ampicillin (B1664943) or daptomycin (B549167) for treating infections such as Staphylococcus aureus endocarditis and mastitis in dairy cows. karger.complos.orgjwatch.org While some in vitro and animal studies have shown promising synergistic effects with cloxacillin combinations, clinical trials are needed to confirm these benefits in human patients. karger.comjwatch.org

Antimicrobial stewardship programs aim to optimize antibiotic use to improve patient outcomes and minimize the development and spread of resistance. frontiersin.orgnih.gov This includes selecting the appropriate drug, dose, duration, and route of administration. researchgate.net this compound, with its specific activity profile, plays a role in targeted therapy, particularly for infections caused by susceptible Staphylococcus aureus strains. clinicaltrials.eu Research within antimicrobial stewardship focuses on ensuring that this compound is used judiciously, guided by susceptibility testing, and considering its place in therapy relative to other antibiotics. mdpi.com The availability of essential antimicrobials like cloxacillin is also recognized as crucial for rational antimicrobial practice, and shortages can pose a threat to combating AMR. nih.govresearchgate.net

Application of Advanced Technologies in Clinical and Pre-Clinical Research.

Advanced technologies are increasingly being applied to this compound research, from pre-clinical studies to clinical investigations. Molecular modeling and in silico studies are used for designing and predicting the properties of novel this compound derivatives and understanding their interactions with bacterial targets. unirioja.esukaazpublications.com Techniques like molecular docking help visualize how potential new compounds might bind to bacterial enzymes or other relevant proteins. unirioja.esukaazpublications.com

In clinical research, advanced technologies can support therapeutic drug monitoring (TDM) to optimize this compound dosing, although the search results did not provide specific details on TDM for this compound itself, studies on related penicillins like cloxacillin highlight the potential utility of TDM in managing interpatient variability in plasma concentrations. mdpi.com Highly sensitive analytical techniques, such as surface-enhanced Raman scattering (SERS), are being explored for the rapid quantification of antimicrobial agents, which could potentially be applied to this compound for TDM and research purposes. researchgate.net Furthermore, advanced diagnostic tools, including molecular assays and next-generation sequencing, are crucial for accurately identifying the pathogens causing infections and determining their susceptibility profiles, thereby guiding the appropriate use of antibiotics like this compound. nih.gov Advanced oxidation processes and kinetic modeling are also being investigated for the degradation of antibiotics like cloxacillin in wastewater, addressing environmental concerns related to antibiotic presence. researchgate.nettandfonline.com

Global Health Impact and Public Health Implications of this compound Research.

The global health impact and public health implications of this compound research are significant, particularly in the context of the rising burden of bacterial infections and antimicrobial resistance worldwide. marketresearchintellect.comnih.gov this compound, as an effective treatment for susceptible staphylococcal infections, remains a vital tool in combating these pathogens. marketresearchintellect.com Research that enhances its effectiveness, overcomes resistance, and optimizes its use contributes directly to improving patient outcomes and controlling the spread of infections globally.

Q & A

Q. Q1. What experimental protocols are essential for synthesizing and characterizing Clometocillin in a reproducible manner?

Methodological Answer:

- Synthesis: Follow established β-lactam antibiotic synthesis frameworks, ensuring precise stoichiometric ratios and reaction conditions (e.g., temperature, pH, catalysts). Include purity validation via HPLC or NMR .

- Characterization: Use tandem mass spectrometry (MS/MS) for structural elucidation and X-ray crystallography for stereochemical confirmation. Report purity thresholds (>95%) and solvent residues per ICH guidelines .

- Reproducibility: Document batch-specific variables (e.g., raw material sources, purification steps) in supplementary materials to enable replication .

Q. Q2. How can researchers design in vitro assays to evaluate this compound’s antibacterial activity against resistant strains?

Methodological Answer:

- Strain Selection: Include reference strains (e.g., Staphylococcus aureus ATCC 25923) and clinically isolated resistant variants. Justify strain choices using epidemiological data .

- Dose-Response Curves: Use broth microdilution assays with serial dilutions (e.g., 0.5–128 µg/mL). Calculate MIC/MBC values with 95% confidence intervals and validate via triplicate experiments .

- Controls: Incorporate positive (e.g., penicillin G) and negative (solvent-only) controls. Address batch-to-batch variability by testing multiple this compound synthesis batches .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in this compound’s efficacy data across preclinical studies?

Methodological Answer:

- Meta-Analysis Framework: Systematically aggregate data using PRISMA guidelines. Classify studies by model (e.g., murine vs. primate), dosage, and endpoint metrics. Perform heterogeneity tests (I² statistic) to identify confounding variables .

- Bias Adjustment: Apply GRADE criteria to weight studies by methodological rigor (e.g., randomization, blinding). Use funnel plots to detect publication bias .

- Mechanistic Reconciliation: Cross-reference pharmacokinetic data (e.g., tissue penetration, protein binding) with efficacy outcomes. For example, low cerebrospinal fluid concentrations may explain poor CNS infection results despite in vitro potency .

Q. Q4. What strategies are effective for integrating this compound’s mechanism of action with host immunological responses in complex infection models?

Methodological Answer: